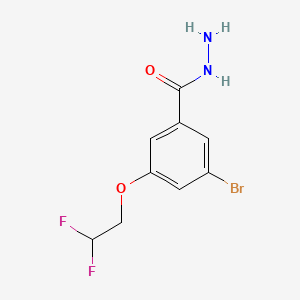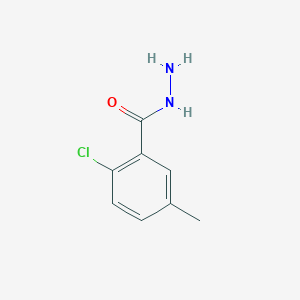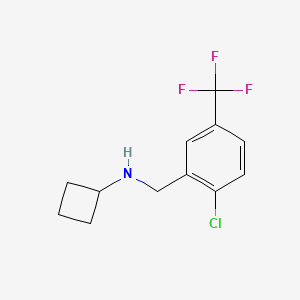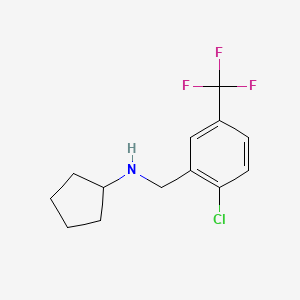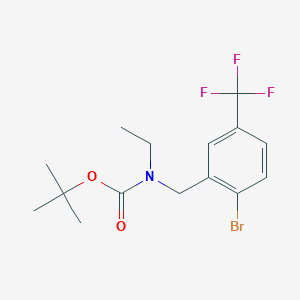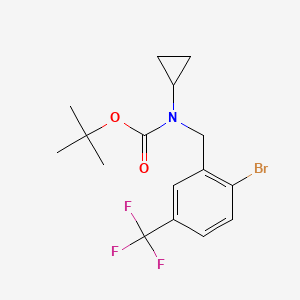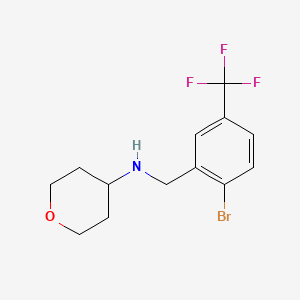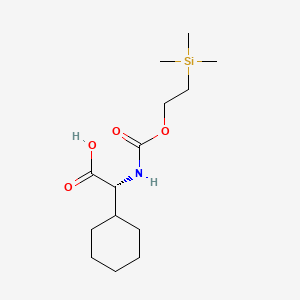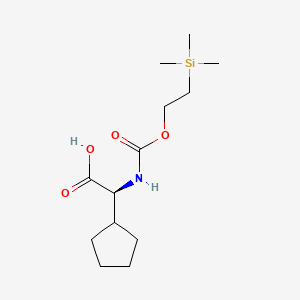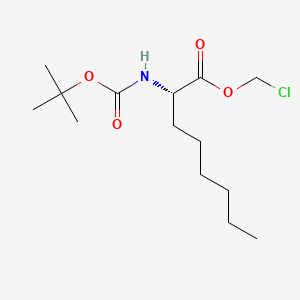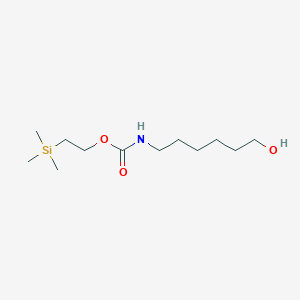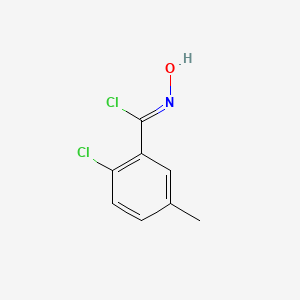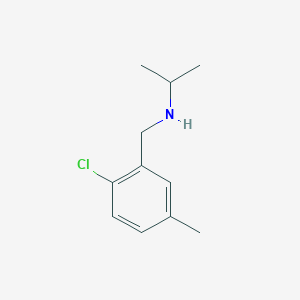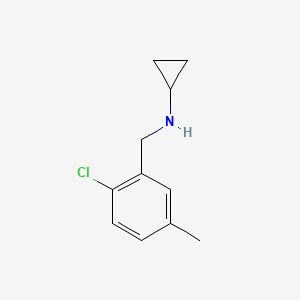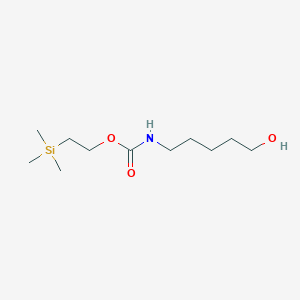
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with a unique structure that includes a carbamate group, a hydroxyl group, and a trimethylsilyl group
Méthodes De Préparation
The synthesis of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypentylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Applications De Recherche Scientifique
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the modification of biomolecules, potentially altering their properties and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications .
Comparaison Avec Des Composés Similaires
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be compared with other carbamate esters and silyl-protected compounds. Similar compounds include:
Carbamic acid, (5-hydroxypentyl)-, methyl ester: Lacks the trimethylsilyl group, making it less stable in certain reactions.
Carbamic acid, (5-hydroxypentyl)-, ethyl ester: Similar structure but different ester group, affecting its reactivity and applications.
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)propyl ester: Similar but with a different silyl group, which can influence its protective properties and reactivity.
This compound is unique due to its combination of functional groups, which provides a balance of stability and reactivity, making it valuable in various chemical processes.
Propriétés
IUPAC Name |
2-trimethylsilylethyl N-(5-hydroxypentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3Si/c1-16(2,3)10-9-15-11(14)12-7-5-4-6-8-13/h13H,4-10H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFABZCGUKTNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450982 |
Source


|
| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401601-01-2 |
Source


|
| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
